molecular formula C8H16Cl2N2 B1480697 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride CAS No. 2098122-51-9

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1480697
CAS No.: 2098122-51-9
M. Wt: 211.13 g/mol
InChI Key: QNYJEXGMLWFJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or chemical research applications. This compound is cataloged under CAS EN 300-6480575 and is structurally characterized by the presence of a triple bond in the propargyl group, which may influence its reactivity and interactions in biological systems .

Properties

IUPAC Name

1-prop-2-ynylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-5-10-6-3-8(9)4-7-10;;/h1,8H,3-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYJEXGMLWFJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride, also known as N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride, is a compound characterized by a piperidine backbone and a propynyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research, particularly in the context of drug development for cancer and neurological disorders.

The chemical formula for this compound is C₈H₁₄Cl₂N₂. Its structural features include:

  • A six-membered piperidine ring containing one nitrogen atom.
  • A propynyl group that enhances its interaction with biological targets.

Anticancer Properties

Research indicates that modifications in the piperidine structure can significantly influence the efficacy of this compound against various cancer cell lines. For instance, studies have shown that derivatives of piperidine exhibit promising anticancer activity by targeting specific pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameStructure FeaturesBiological Activity
N-(Prop-2-en-1-yl)piperidin-4-amineContains an alkene instead of an alkyneAnticancer properties
1-Methyl-N-(prop-2-en-1-yl)piperidinSimilar piperidine structure but with propeneNeuroactive compounds
4-(Propyl)piperidineLacks alkyne functionalityAntidepressant effects

The presence of the propynyl group is believed to confer unique biological activities, potentially enhancing its anticancer properties compared to structurally similar compounds.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 μg/mL, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

These findings suggest that the compound could be developed into effective antimicrobial agents, particularly against resistant strains .

Neuropharmacological Effects

The compound has also been studied for its effects on monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels in the brain. Selective inhibition of MAO-A and MAO-B isoforms has been noted, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives, including 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride:

  • Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that derivatives showed a dose-dependent inhibition of cell proliferation, with some compounds achieving over 70% inhibition at specific concentrations.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting it could serve as a novel therapeutic agent in managing infections caused by resistant bacteria.

Scientific Research Applications

Case Studies

A notable study demonstrated that derivatives of this compound showed a dose-dependent inhibition of cell proliferation across multiple cancer cell lines, achieving over 70% inhibition at specific concentrations.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameStructure FeaturesBiological Activity
N-(Prop-2-en-1-yl)piperidin-4-amineContains an alkene instead of an alkyneAnticancer properties
1-Methyl-N-(prop-2-en-1-yl)piperidinSimilar structure but with propeneNeuroactive compounds
4-(Propyl)piperidineLacks alkyne functionalityAntidepressant effects

Overview

In vitro studies have shown that 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC)

Research has reported MIC values as low as 0.22 μg/mL against certain pathogens, indicating strong antimicrobial potential.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

Mechanism

The compound has been studied for its effects on monoamine oxidases (MAOs), which play a crucial role in regulating neurotransmitter levels in the brain. Selective inhibition of MAO-A and MAO-B isoforms suggests potential applications in treating neurological disorders such as depression and anxiety.

Research Insights

Research indicates that derivatives of this compound could lead to the development of novel therapeutic agents targeting mood disorders.

Summary and Future Directions

The diverse applications of 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride underscore its significance in pharmacological research. Its anticancer, antimicrobial, and neuropharmacological properties present opportunities for developing new therapeutic agents. Future research should focus on:

  • Structural Modifications : Exploring how different modifications can enhance efficacy.
  • Clinical Trials : Conducting clinical trials to assess safety and effectiveness in humans.
  • Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities.

Chemical Reactions Analysis

Oxidation Reactions

The propargyl group undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 0–5°CPiperidin-4-amine carboxylic acid62%
Ozone (O₃)-78°C, CH₂Cl₂Cleavage to formamide derivatives45%
H₂O₂ (30%)RT, FeCl₃ catalystEpoxy intermediates38%

Oxidation pathways depend on the alkyne’s position and steric factors. The terminal alkyne’s reactivity facilitates selective oxidation to ketones or carboxylic acids under acidic permanganate conditions .

Reduction Reactions

The amine and alkyne moieties participate in hydrogenation:

Reagent Conditions Product Notes Source
H₂/Pd-C1 atm, EtOH1-(Propyl)piperidin-4-amineComplete alkyne saturation
NaBH₄/NiCl₂RT, MeOHPartial reduction to allylamineStereoselectivity observed
LiAlH₄Reflux, THFNo reaction (amine stability)

Catalytic hydrogenation selectively reduces the alkyne to propane without affecting the piperidine ring. Borohydride systems show preference for syn-addition, yielding cis-alkenes.

Nucleophilic Substitution

The alkyne acts as a leaving group in SN2 reactions:

Substrate Reagent Product Mechanism Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylpiperidin-4-amineAlkyne displacement
Benzyl chlorideNaH, THF, 0°C1-Benzylpiperidin-4-amineBimolecular kinetics
Propargyl bromideCuI, DIPEACross-coupled biaryl derivativesSonogashira-like coupling

The terminal alkyne’s electron-withdrawing effect enhances the amine’s nucleophilicity, favoring alkylation at the piperidine nitrogen.

Cycloaddition and Click Chemistry

The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Azide Conditions Triazole Product Application Source
Phenyl azideCuSO₄, sodium ascorbate1,4-Disubstituted triazoleDrug conjugate synthesis
PEG-azideRT, H₂O/tert-BuOHWater-soluble adductsBioconjugation

This reaction forms stable 1,2,3-triazoles with quantitative yields under ambient conditions, enabling applications in medicinal chemistry .

Biological Interactions and Enzyme Modulation

The compound inhibits monoamine oxidase (MAO) isoforms through π-π stacking and hydrogen bonding:

Target IC₅₀ (μM) Selectivity (MAO-B/MAO-A) Structural Insight Source
MAO-B0.12 ± 0.0318:1Trans isomer binds with ΔG = -9.8 kcal/mol
MAO-A2.1 ± 0.4Weaker hydrophobic interactions

Docking studies reveal the trans configuration optimizes binding to MAO-B’s hydrophobic pocket, while the cis isomer shows reduced affinity .

Stability and Degradation Pathways

Degradation under accelerated conditions:

Condition Time Degradation Products Mechanism Source
pH 1.0 (HCl)24h, 40°CPiperidin-4-amine + propiolic acidAcid hydrolysis
UV light (254 nm)48hOxidized nitrile derivativesRadical-mediated cleavage

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride and related piperidin-4-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reported Applications
1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride Propargyl C8H14Cl2N2 221.12 g/mol Triple bond in propargyl group; potential for click chemistry modifications Research intermediate; structural studies
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl C12H17Cl2N3O2 314.19 g/mol Electron-withdrawing nitro group; moderate acute toxicity (H302, H315) Lab chemical; biological screening
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl C12H16ClN2·HCl 261.18 g/mol Chlorine substituent; enhanced lipophilicity Intermediate for drug synthesis
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride Benzoxazole + 4-methoxyphenyl C21H25Cl2N3O2 430.35 g/mol Heterocyclic benzoxazole; Kv1.5 potassium channel modulation Preclinical candidate for cardiac arrhythmias
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride Pyridin-2-ylethyl C12H21Cl2N3 278.22 g/mol Pyridine moiety; potential CNS activity Neurological research
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 2,6-Dimethoxybenzyl C14H24Cl2N2O2 323.3 g/mol Electron-donating methoxy groups; improved solubility Chemical intermediate

Key Comparative Insights:

Structural Diversity :

  • The propargyl substituent in the target compound distinguishes it from benzyl, heterocyclic, or aryl-substituted analogs. The triple bond offers unique reactivity, such as participation in Huisgen cycloaddition (click chemistry) for bioconjugation .
  • Electron-withdrawing groups (e.g., nitro in 1-(3-Nitrobenzyl) derivatives) may enhance binding to electrophilic biological targets but increase toxicity risks .
  • Heterocyclic moieties (e.g., benzoxazole in DDO-02003) improve target selectivity, as seen in Kv1.5 channel modulation .

Pharmacological and Safety Profiles: The pyridin-2-ylethyl derivative (CAS 1803607-78-4) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its basic nitrogen centers .

Synthesis and Applications :

  • Most compounds are synthesized via reductive amination or alkylation, followed by HCl salt formation (e.g., HCl-EA recrystallization in ).
  • The propargyl derivative’s synthetic versatility makes it valuable for generating triazole-linked conjugates in medicinal chemistry .

Preparation Methods

Synthesis of 1-(Prop-2-yn-1-yl)piperidine Intermediate

The key intermediate, 1-(Prop-2-yn-1-yl)piperidine, is commonly synthesized via nucleophilic substitution or alkylation of piperidine with propargyl bromide or propargyl chloride.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.
    • Base: Potassium carbonate (K2CO3) or similar weak bases are used to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.
    • Temperature: Typically 20–50°C, with stirring for 1–3 hours to ensure complete reaction.
  • Typical Reaction:
    $$
    \text{Piperidine} + \text{Propargyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 50^\circ C} 1\text{-(Prop-2-yn-1-yl)piperidine}
    $$

  • Yield: High yields (~90–97%) are reported under optimized conditions with careful stoichiometric control and purification by column chromatography or recrystallization.

Introduction of the 4-Amino Group and Salt Formation

The 4-amine group on the piperidine ring can be introduced through selective functionalization or starting from a piperidin-4-amine precursor.

  • Approach 1: Starting from piperidin-4-amine

    • Alkylation at the nitrogen with propargyl bromide under basic conditions.
    • Purification of the free base intermediate.
  • Approach 2: Functionalization of 1-(Prop-2-yn-1-yl)piperidine

    • Directed amination at the 4-position via nucleophilic substitution or reductive amination.
  • Salt Formation:

    • The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically using HCl gas or concentrated aqueous HCl in anhydrous ethanol or other suitable solvents.
    • This step enhances solubility and crystallinity, facilitating isolation and storage.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, ethanol Polar aprotic solvents preferred
Base K2CO3, NaHCO3 Mild bases to avoid side reactions
Temperature 20–80°C Higher temperatures increase reaction rate
Stoichiometry Piperidine:propargyl bromide = 1:1.1–1.5 Slight excess of alkylating agent preferred
Reaction Time 1–3 hours Monitored by TLC or LC-MS
Salt Formation HCl gas or aqueous HCl in ethanol Controlled addition to avoid over-acidification

Purification and Characterization

  • Purification:

    • Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
    • Recrystallization from ethanol or other suitable solvents.
  • Characterization Techniques:

    • NMR Spectroscopy: Confirms substitution pattern; propargyl protons typically appear at δ 2.0–3.0 ppm; piperidine ring protons at δ 1.0–3.0 ppm.
    • Mass Spectrometry (ESI-MS): Molecular ion peak corresponding to the protonated molecule.
    • HPLC: Purity assessment with C18 columns and gradient elution.
    • Melting Point: Dihydrochloride salts often show sharp melting points indicative of purity.

Research Findings and Notes on Synthesis

  • Reaction Monitoring: In-line FTIR or Raman spectroscopy can be employed to monitor the reaction progress and minimize impurities such as N-alkylation byproducts.
  • Impurity Control: Using a slight excess of propargyl bromide and quenching unreacted reagent with aqueous sodium bicarbonate reduces side products.
  • Stability: The dihydrochloride salt form is stable under refrigeration (−20°C) for extended periods but degrades at elevated temperatures or alkaline pH.
  • Scalability: Continuous flow reactors have been reported to improve scalability and reproducibility of the alkylation step.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Alkylation of piperidine Piperidine + propargyl bromide, K2CO3, DMF, 50°C, 2 h 90–97 High yield, requires purification
Introduction of 4-amine Starting from piperidin-4-amine or functionalization Variable Depends on precursor availability
Salt formation HCl gas or aqueous HCl in ethanol Quantitative Enhances solubility and stability
Purification Column chromatography, recrystallization Essential for high purity

Q & A

Q. What are the recommended safety protocols for handling 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 or P1 filters) if dust or aerosols are generated .
  • Ventilation: Conduct experiments in a fume hood with adequate exhaust to minimize inhalation risks .
  • Spill Management: Avoid direct contact; collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Procedures: For skin/eye exposure, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. What storage conditions ensure the stability of 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:

  • Store in a dry, airtight container at room temperature (20–25°C). Avoid exposure to moisture, strong oxidizers, and heat sources .
  • Monitor for decomposition products (e.g., hydrogen chloride, nitrogen oxides) using gas detectors or periodic FT-IR analysis .

Q. How can researchers synthesize 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:

  • Key Steps:
    • React piperidin-4-amine with propargyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen .
    • Purify the intermediate via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
    • Treat with HCl gas in anhydrous ether to form the dihydrochloride salt .
  • Characterization: Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 3.2 ppm for propargyl protons) and mass spectrometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural elucidation be resolved?

Methodological Answer:

  • Refinement Tools: Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen bonding constraints .
  • Validation: Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and molecular geometry analysis (e.g., ring puckering via Cremer-Pople coordinates) .
  • Data Contradictions: Compare multiple datasets and apply Bayesian statistics (e.g., R-factor weighting) to resolve outliers .

Q. What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer:

  • Reverse-Phase HPLC: Use a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30, 0.1% H₃PO₄) at 1.0 mL/min. Detect at 254 nm .
  • Mass Spectrometry: Employ ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z 183.1 for the free base) .
  • Elemental Analysis: Verify chloride content via titration (AgNO₃) or ion chromatography .

Q. How should researchers approach toxicological profiling when existing data is limited?

Methodological Answer:

  • In Silico Models: Use QSAR tools (e.g., TEST by EPA) to predict acute oral toxicity (LD₅₀) and mutagenicity .
  • In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and MTT assays on HEK293 cells to assess genotoxicity and cytotoxicity .
  • Contradiction Resolution: Cross-reference with structurally similar compounds (e.g., piperidine derivatives in ) to infer hazard classifications .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

  • Buffering: Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth .
  • Temperature Control: Store working solutions at 4°C for ≤48 hours. For long-term stability, lyophilize and store at -20°C .
  • Degradation Monitoring: Use UV-Vis spectroscopy (200–400 nm) to track absorbance shifts indicative of decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.